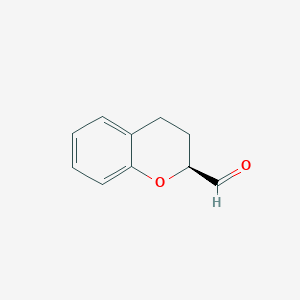

(S)-Chroman-2-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10O2 |

|---|---|

Molecular Weight |

162.18 g/mol |

IUPAC Name |

(2S)-3,4-dihydro-2H-chromene-2-carbaldehyde |

InChI |

InChI=1S/C10H10O2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,7,9H,5-6H2/t9-/m0/s1 |

InChI Key |

PUMRUSBKNSBTAL-VIFPVBQESA-N |

Isomeric SMILES |

C1CC2=CC=CC=C2O[C@@H]1C=O |

Canonical SMILES |

C1CC2=CC=CC=C2OC1C=O |

Origin of Product |

United States |

Reactivity and Chemical Transformations of S Chroman 2 Carbaldehyde

Reactions Involving the Carbaldehyde Functionality

The aldehyde group is the most reactive site in (S)-Chroman-2-carbaldehyde, participating in a range of reactions typical of aldehydes, including condensations, oxidations, reductions, and olefinations.

Condensation reactions, such as the Knoevenagel and aldol (B89426) condensations, are powerful tools for carbon-carbon bond formation. wikipedia.orgsci-hub.sekhanacademy.org

Knoevenagel Condensation: This reaction involves the reaction of an aldehyde or ketone with an active hydrogen compound, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org The reaction is typically catalyzed by a weak base. wikipedia.org For instance, the reaction of salicylaldehyde (B1680747) with dimedone in the presence of KF/Al2O3 as a catalyst proceeds through a Knoevenagel condensation, followed by a Michael addition and intramolecular cyclization to form a chromane (B1220400) derivative. beilstein-journals.org Similarly, a domino SNAr-Knoevenagel condensation has been reported, where an amine acts as both a nucleophile and a base. nih.gov The mechanism can proceed via two routes: an initial SNAr reaction followed by condensation, or a Knoevenagel condensation followed by an SNAr reaction. tandfonline.com L-proline has also been used to catalyze Knoevenagel condensations. rsc.org

Aldol Condensation: The aldol condensation is a reaction where an enolate ion reacts with a carbonyl compound to produce a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to an enone. khanacademy.orglibretexts.org Cross-aldol reactions of 3-acetyl-2H-chromen-2-one with various benzaldehydes have been studied, with aryl aldehydes bearing electron-donating groups generally giving slightly higher yields than those with electron-withdrawing groups. researchgate.net

The aldehyde group of this compound can be selectively oxidized to a carboxylic acid or reduced to an alcohol without affecting the chroman ring.

Selective Oxidation: The oxidation of the carbaldehyde to a carboxylic acid is a key transformation. The resulting (S)-Chroman-2-carboxylic acid is a valuable chiral intermediate. nih.govoup.com The selective oxidation of unactivated C-H bonds is a significant challenge in organic chemistry, and cytochrome P450 mono-oxygenases are promising biocatalysts for such transformations. nih.gov

Selective Reduction: The aldehyde can be selectively reduced to the corresponding alcohol, (S)-chroman-2-methanol. This transformation is a crucial step in the synthesis of various biologically active molecules. For example, the synthesis of (2R,4'R,8'R)-alpha-tocopherol (vitamin E) involves the reduction of an aldehyde to an alcohol. nih.gov

Olefination reactions, particularly the Wittig reaction, are widely used to convert aldehydes and ketones into alkenes. wikipedia.orglumenlearning.com

Wittig Reaction: This reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent) to form an alkene and triphenylphosphine (B44618) oxide. wikipedia.orglumenlearning.com The Wittig reaction is a versatile method for creating a carbon-carbon double bond at a specific location. pressbooks.pub It has been employed in the synthesis of (2R,4'R,8'R)-alpha-tocopherol, where this compound is reacted with a phosphonium salt derived from the side-chain. nih.gov The geometry of the resulting alkene is dependent on the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate. wikipedia.orgorganic-chemistry.org

Julia-Kocienski Olefination: This is another important olefination method that serves as a modification of the classic Julia olefination. alfa-chemistry.com

Ring-Opening and Rearrangement Processes of the Chroman Skeleton

The chroman ring system can undergo ring-opening and rearrangement reactions under specific conditions. For example, the reaction of 3-formylchromone with cyclic secondary amines in different alcoholic solvents can lead to either 2-substituted 3-(R2N-methylene)chroman-4-ones or enaminoketones as products of dihydropyran ring-opening. d-nb.info The solubility of the products in the reaction medium appears to be a critical factor in determining the reaction pathway. d-nb.info Additionally, palladium-catalyzed intramolecular aryloxycarbonylation reactions involving a domino aza-Michael addition/ring-opening/ring-closing sequence have been used to synthesize chroman-2,4-diones. acs.orgresearchgate.net Skeletal rearrangements of the chroman framework have also been observed in cycloaddition reactions. rsc.org

Derivatization to Advanced Chiral Synthons

This compound serves as a precursor for the synthesis of more complex chiral building blocks, which are then used in the synthesis of various target molecules. Chiral derivatizing agents are often employed to separate enantiomers and determine enantiomeric purity. nih.govscience.govorientjchem.org

The oxidation of this compound to (S)-chroman-2-carboxylic acid is a common and important derivatization. nih.govoup.com This carboxylic acid and its derivatives are key intermediates in the synthesis of various compounds, including those with potential biological activity. nih.gov For instance, a series of chroman-2-carboxylic acid N-(substituted)phenylamides have been synthesized and evaluated for their ability to inhibit nuclear factor-kappaB (NF-kappaB) activity. nih.gov The synthesis of enantiomerically pure (S)-2-methylchroman-4-one has also been reported. ijrpc.com Furthermore, enzymatic resolution methods using esterases have been developed for the production of optically pure (S)- and (R)-6-fluoro-chroman-2-carboxylic acids. rsc.orgresearchgate.net A stepwise carbon-to-oxygen swap in tetralins provides another route to diverse chroman-2-carboxylic acids. chemrxiv.org

Formation of Fused and Spirocyclic Heterocyclic Systems

This compound and its derivatives, particularly chromene-3-carbaldehydes, serve as versatile building blocks in the synthesis of complex heterocyclic architectures. Their aldehyde functionality, combined with the reactive chroman or chromene core, allows for the construction of a variety of fused and spirocyclic systems through intramolecular and intermolecular cyclization reactions. These reactions are valuable for creating structurally diverse molecules, often with significant biological potential. researchgate.netnou.edu.ng Methodologies such as the hetero-Diels-Alder reaction and multi-component reactions are prominently featured in the literature for achieving these transformations. rsc.org

One significant pathway involves the conversion of chromene-3-carbaldehydes into dienes, which then participate in cycloaddition reactions. For instance, 2H-chromene-3-carbaldehydes can be prepared from the reaction of salicylaldehydes with α,β-unsaturated aldehydes like cinnamaldehyde. rsc.org A subsequent Wittig reaction converts the aldehyde group into a vinyl group, yielding 3-vinyl-2H-chromene derivatives. These dienes are then primed for hetero-Diels-Alder reactions with suitable dienophiles, such as indane-1,3-dione, to produce novel spiro-heterocyclic frameworks. rsc.org This approach leads to the regiospecific and diastereoselective synthesis of spiro indanone fused pyrano[3,2-c]chromene derivatives, creating a quaternary stereocenter with high efficiency. rsc.org

Another strategy involves multi-component reactions where the chroman aldehyde or a related precursor participates in a cascade of reactions to build the heterocyclic system. For example, spiro[chroman-2,3′-indoline] derivatives have been synthesized through the reaction of isatin (B1672199) with 2′-hydroxyacetophenone, demonstrating the formation of a spirocyclic system at the C2 position of the chroman ring. nih.gov Similarly, spiro[chromane-2,4′-piperidine]-4(3H)-one derivatives are another important class of spiro compounds synthesized from chromanone precursors, highlighting the versatility of the chroman scaffold in generating complex spiro-architectures. researchgate.net

The reactivity of the aldehyde group is also exploited in reactions with nucleophiles to build fused systems. 4-Chlorochromene-3-carbaldehydes, readily synthesized via the Vilsmeyer-Haack reaction, can react with indole (B1671886) to form 3,3′-[(2-aryl-4-chloro-2H-chromen-3-yl)methylene]bis(1H-indoles), showcasing the electrophilicity of the formyl carbon. nih.gov

The following tables detail specific research findings on the synthesis of fused and spirocyclic systems from chroman and chromene aldehyde derivatives.

Table 1: Synthesis of Spirocyclic Heterocyclic Systems

| Starting Material | Reagent(s) | Conditions | Product | Yield (%) | Citation |

|---|---|---|---|---|---|

| 3-Vinyl-2H-chromene | Indane-1,3-dione | Toluene, 4 Å MS, 120 °C | Spiro indanone fused pyrano[3,2-c]chromene | Up to 85 | rsc.org |

| 2-Phenoxymethyl-1,4-naphthoquinone | Pd(OAc)₂, 3,5-dichloropyridine, TFA | Acetic acid, 110 °C | 2H,3′H-Spiro[benzofuran-3,2′-naphthalene]-1′,4′-dione | Variable | acs.org |

| Isatin | 2′-Hydroxyacetophenone | EtOH, Et₂NH | Spiro[chroman-2,3′-indoline] | Not specified | nih.gov |

Table 2: Synthesis of Fused Heterocyclic Systems

| Starting Material | Reagent(s) | Conditions | Product | Yield (%) | Citation |

|---|---|---|---|---|---|

| 4-Chlorochromene-3-carbaldehyde | Indole | Not specified | 3,3′-[(2-Aryl-4-chloro-2H-chromen-3-yl)methylene]bis(1H-indole) | Not specified | nih.gov |

| β-(2-chloroaroyl) thioacetanilides, 4-arylidene-2-phenyloxazol-5(4H)-ones | - | Microwave irradiation | Fused tricyclic thiochromeno[2,3-b]pyridines | Good | mdpi.comnih.gov |

Stereochemical Investigations and Chiroptical Properties of S Chroman 2 Carbaldehyde

Conformational Analysis of the Dihydropyran Ring in Chiral Chroman Systems

The dihydropyran ring in chiral 2-substituted chromanes, including (S)-Chroman-2-carbaldehyde, typically adopts a half-chair conformation. The stereochemistry at the C2 position dictates the twist of this ring, which is characterized as helicity. nih.gov This helicity is defined by the torsion angle D(C8a-O1-C2-C3). A positive torsion angle indicates P-helicity, while a negative value signifies M-helicity. nih.gov

In this conformational arrangement, the substituent at the C2 position is generally presumed to occupy a pseudoequatorial position to minimize steric hindrance. nih.gov The stability of different conformers can be influenced by various factors, and a comprehensive conformational analysis is essential, as different conformers may exhibit markedly different, even opposite, optical rotations. nih.gov

Computational and Spectroscopic Approaches for Absolute Configuration Assignment

The absolute configuration of chiral chromanes can be determined through a combination of computational and spectroscopic methods. Quantum-chemical calculations, particularly those using density functional theory (DFT), are powerful tools for investigating the relationship between stereochemistry and chiroptical properties like specific optical rotation (SOR). nih.govnih.gov These calculations often involve testing various hybrid functionals, basis sets, and solvation models to accurately simulate the conformational mixture of the molecule in solution. nih.gov

While specific optical rotation is a valuable parameter, optical rotatory dispersion (ORD) is generally considered a more reliable method for the assignment of absolute configuration. nih.gov The correlation between the calculated and experimental chiroptical data allows for the unambiguous assignment of the absolute stereochemistry of the chiral center. nih.gov

Table 1: Computational and Spectroscopic Methods for Absolute Configuration Assignment

| Method | Description | Application in Chiral Chromans |

|---|---|---|

| Density Functional Theory (DFT) | A computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. | Used to calculate theoretical specific optical rotations for different conformers and correlate them with experimental values to determine absolute configuration. nih.gov |

| Optical Rotatory Dispersion (ORD) | The variation of the optical rotation of a substance with a change in the wavelength of light. | Considered more reliable than specific optical rotation for assigning absolute configuration. nih.gov |

| Specific Optical Rotation (SOR) | A standard measure of the extent to which a chiral compound rotates plane-polarized light. | Used in conjunction with DFT calculations to establish correlations between stereochemistry and the sign/magnitude of rotation. nih.gov |

Correlations between Stereochemistry and Specific Optical Rotation

A systematic correlation has been established between the stereochemistry at the C2 position of chiral chromanes and their specific optical rotation (SOR). The sign of the SOR is fundamentally linked to the helicity of the dihydropyran ring. nih.gov

For 2-substituted chromanes bearing a carbonyl group, such as this compound, they fall into the broader category of 2-carboxyl and carbonyl chromanes. For this class of compounds, as well as for 2-aliphatic chromanes, a P-helicity of the dihydropyran ring generally corresponds to a positive SOR. nih.gov Conversely, M-helicity would be expected to result in a negative SOR. It is important to note, however, that 2-carboxyl and 2-carbonyl chromanes often exhibit small experimental SOR values, which can make the correlation less definitive than for other classes of chromanes. nih.govnih.gov

Table 2: Correlation between Helicity and Specific Optical Rotation in 2-Substituted Chromanes

| Substituent Type at C2 | Helicity of Dihydropyran Ring | General Sign of Specific Optical Rotation (SOR) |

|---|---|---|

| Aliphatic | P-helicity | Positive (+) |

| Aliphatic | M-helicity | Negative (-) |

| Carbonyl (e.g., Carbaldehyde) | P-helicity | Positive (+) |

| Carbonyl (e.g., Carbaldehyde) | M-helicity | Negative (-) |

| Aryl | P-helicity | Negative (-) |

Data sourced from a comprehensive study on the stereochemistry of chiral 2-substituted chromanes. nih.gov

Influence of Substituents on Stereochemical Integrity and Reactivity

The nature of the substituent at the C2 position significantly influences the stereochemical and chiroptical properties of the chromane (B1220400) system. The substituents are broadly classified into three types: aliphatic, aryl, and carboxyl/carbonyl groups. nih.gov

The carbonyl group in this compound places it in a category where theoretical calculations of SOR can be challenging. This is due to a fluctuating conformational distribution that is sensitive to the computational parameters used. nih.govnih.gov This suggests that the electronic nature and conformational preferences of the carbaldehyde group can lead to a more complex energy landscape of conformers, which in turn affects the accuracy of the calculated chiroptical properties. The stereochemical integrity, however, is generally maintained under standard conditions, with the chirality centered at the C2 position. The reactivity of the carbaldehyde group is a key feature of this molecule, allowing for a variety of chemical transformations, though a detailed discussion of its reactivity is beyond the scope of this stereochemical analysis.

Computational Chemistry and Theoretical Studies on S Chroman 2 Carbaldehyde

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with high accuracy. scienceopen.com These methods are instrumental in characterizing the geometry and electronic landscape of molecules such as (S)-Chroman-2-carbaldehyde.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of many-atom systems, including complex organic molecules like chromans. scienceopen.commdpi.com DFT calculations are used to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties. researchgate.net By solving the Kohn-Sham equations, DFT provides a balance between accuracy and computational cost, making it suitable for studying chroman derivatives. scienceopen.com

In the context of this compound, DFT calculations would be employed to predict its most stable conformation. This involves optimizing bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface. Such studies on related chromane-2,4-dione systems have demonstrated the efficacy of DFT methods, like B3LYP, in replicating experimental geometric parameters. researchgate.net

Table 1: Predicted Structural Parameters of this compound using DFT

| Parameter | Atom(s) Involved | Predicted Value |

|---|---|---|

| Bond Length | C2-C(aldehyde) | ~1.51 Å |

| Bond Length | C(aldehyde)=O | ~1.21 Å |

| Bond Angle | O1-C2-C3 | ~109.5° |

| Bond Angle | C2-C(aldehyde)=O | ~124.0° |

Note: The values in this table are illustrative and represent typical parameters expected from a DFT calculation on this molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will interact with other species. youtube.comnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen heteroatom of the chroman core. This region would be susceptible to attack by electrophiles. Conversely, the LUMO is anticipated to be centered on the electron-deficient carbaldehyde group, specifically the π* orbital of the carbonyl bond. This makes the carbonyl carbon an electrophilic site, prone to nucleophilic attack. youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. sapub.org

Table 2: Predicted Frontier Orbital Energies for this compound

| Orbital | Predicted Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.5 | Phenyl ring, Oxygen atom |

| LUMO | -1.8 | Carbaldehyde group (C=O) |

Note: These energy values are typical for similar aromatic aldehydes and are provided for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity. researchgate.netucsb.edu The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface. researchgate.net

In an MEP map of this compound, distinct regions of charge would be visible. The area around the carbonyl oxygen of the aldehyde group would exhibit a strong negative potential (typically colored red or yellow), indicating a high electron density and a site for electrophilic attack. youtube.com Regions of positive potential (typically colored blue) would be found around the hydrogen atoms, particularly the aldehyde proton, and the carbonyl carbon, signifying electron-deficient areas susceptible to nucleophilic attack. youtube.com The aromatic ring would show a moderately negative potential due to the π-electron cloud. ucsb.edu

Table 3: Predicted MEP Values for Key Regions of this compound

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Carbonyl Oxygen | Negative | Site for electrophilic attack |

| Carbonyl Carbon | Positive | Site for nucleophilic attack |

Note: This table summarizes the expected qualitative results from an MEP analysis.

Mechanistic Insights from Computational Simulations

Computational simulations are indispensable for unraveling the complex mechanisms of chemical reactions, especially in asymmetric synthesis where understanding the origin of stereoselectivity is paramount. chiralpedia.com

Computational chemistry can map out the entire potential energy surface for a chemical reaction, identifying intermediates, transition states, and the minimum energy reaction pathway. nih.gov For asymmetric transformations involving chroman derivatives, such as organocatalytic domino reactions, computational studies can elucidate the step-by-step mechanism. nih.govrsc.org For instance, in the synthesis of polysubstituted chiral chromans, theoretical calculations can help understand how the catalyst and substrates interact to form the product with high enantioselectivity. nih.govresearchgate.net By modeling the reaction of this compound with a nucleophile in the presence of a chiral catalyst, researchers can determine the preferred reaction pathway that leads to a specific stereoisomer.

The key to understanding reaction rates and selectivity lies in the analysis of the transition state (TS). e3s-conferences.org Computational methods allow for the precise location of transition state structures and the calculation of their energies, which correspond to the activation barrier of the reaction. nih.govresearchgate.net In the catalytic synthesis of chromans, identifying the transition state structures for the formation of different stereoisomers is crucial. nih.govresearchgate.net

For a reaction producing this compound, transition state analysis can reveal why the (S)-enantiomer is formed preferentially. By comparing the energies of the competing diastereomeric transition states, the enantiomeric excess (ee) of a reaction can be predicted. diva-portal.org This analysis provides critical insights into the non-covalent interactions (e.g., hydrogen bonding, steric hindrance) between the substrate, catalyst, and reagents that stabilize one transition state over another, thus dictating the stereochemical outcome. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Advanced Computational Methodologies Applied to Chroman Systems

Computational chemistry offers powerful tools to investigate the structural, electronic, and dynamic properties of molecules like this compound at an atomic level. Advanced methodologies such as Molecular Dynamics (MD) simulations, calculations of Non-Linear Optical (NLO) properties, and quantum chemical analyses like Atoms In Molecules (AIM) and Natural Bond Orbital (NBO) provide deep insights into the behavior of chroman systems.

Molecular Dynamics (MD) Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular conformations and dynamics, which are crucial for understanding a molecule's function and interactions.

In the context of chroman systems, MD simulations are instrumental in exploring their conformational landscape and flexibility. For instance, simulations have been employed in the rational design of new spirocyclic chroman derivatives, building upon lead compounds to predict more potent structures. mdpi.com The technique allows researchers to observe how the chroman ring system and its substituents move and interact with their environment, such as a solvent or a biological target.

The general workflow of an MD simulation begins with an initial energy minimization of the molecular structure to remove any steric clashes or unfavorable geometries. mdpi.com Following this, the system is gradually heated to a desired temperature and equilibrated. During the production phase of the simulation, the trajectory of each atom is calculated and saved at regular intervals, generating a detailed movie of the molecule's motion. mdpi.com This trajectory can then be analyzed to identify stable conformations, transition pathways between them, and the flexibility of different molecular regions. nih.govresearchgate.net For complex systems, such as a chroman derivative interacting with a protein, MD can reveal key binding modes and the conformational changes that occur upon binding.

Advanced techniques like Steered Molecular Dynamics (SMD) can be used to simulate processes such as ligand unbinding by applying an external force, providing insights into the forces and energetics of molecular interactions. nih.gov While all-atom MD provides a high level of detail, coarse-grained (CG) models, where groups of atoms are represented as single particles, can be used to study larger systems over longer timescales. mdpi.com

Non-Linear Optical (NLO) Properties Calculations

Non-Linear Optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is foundational to technologies like frequency conversion and optical switching. analis.com.my Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in the prediction and understanding of the NLO properties of molecules, including chroman and chromene derivatives. rsc.org

The NLO response of a molecule is primarily determined by its polarizability (α) and hyperpolarizabilities (β, γ). These properties describe how the electron cloud of a molecule is distorted by an electric field. A significant NLO response is often associated with molecules that have large dipole moments and extensive π-conjugated systems, which facilitate intramolecular charge transfer (ICT). analis.com.my

Theoretical calculations of NLO properties are typically performed using quantum chemical methods. A common approach is the finite-field method, where the energy or dipole moment of the molecule is calculated in the presence of a static electric field. semanticscholar.org The polarizability and hyperpolarizability values are then extracted from the derivatives of the energy or dipole moment with respect to the field strength. DFT methods, with various exchange-correlation functionals, are widely used for these calculations due to their balance of accuracy and computational cost. rsc.orgrsc.org

Studies on chromene derivatives, which are structurally similar to chromans, have shown their potential as NLO materials. rsc.org For example, DFT calculations have been used to determine the average polarizability <α> and second hyperpolarizability (γ) of newly synthesized pyrano-chromene derivatives. rsc.org These computational studies help in understanding structure-property relationships, guiding the design of new chroman-based molecules with enhanced NLO characteristics.

| Property | Calculated Value | Unit |

|---|---|---|

| Average Polarizability <α> | 6.77005 × 10-23 | esu |

| Second Hyperpolarizability (γtot) | 0.145 × 104 | esu |

Atoms In Molecules (AIM) and Natural Bond Orbital (NBO) Analyses

To gain a deeper understanding of the electronic structure, chemical bonding, and intramolecular interactions within chroman systems, quantum chemical analyses such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are employed.

Atoms in Molecules (AIM): The AIM theory, developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. wikipedia.orguni-rostock.de This partitioning allows for the calculation of properties on a per-atom basis. The central concept in AIM is the analysis of the topology of the electron density, ρ(r). Critical points in the electron density, where the gradient of ρ(r) is zero, are used to define atoms, bonds, rings, and cages. uni-rostock.deias.ac.in

A bond critical point (BCP) is a (3, -1) critical point found between two interacting nuclei, and the line connecting them is known as the bond path. ias.ac.incomporgchem.com The properties of the electron density at the BCP, such as its magnitude (ρBCP), its Laplacian (∇²ρBCP), and the total energy density (HBCP), provide quantitative information about the nature of the chemical bond. researchgate.net For example, the sign of the Laplacian indicates whether charge is locally concentrated (∇²ρBCP < 0, characteristic of covalent bonds) or depleted (∇²ρBCP > 0, characteristic of closed-shell interactions like ionic or hydrogen bonds). For a molecule like this compound, AIM analysis can precisely characterize the covalent bonds within the chroman ring and the aldehyde group, as well as weaker non-covalent interactions that may influence its conformation.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a set of localized, one-center (lone pair) and two-center (bond) orbitals that correspond to the familiar Lewis structure representation of a molecule. wikipedia.orgwisc.edu This method provides an intuitive chemical picture of bonding and electron distribution.

A key feature of NBO analysis is the study of donor-acceptor interactions, which are quantified using second-order perturbation theory. researchgate.net This analysis reveals hyperconjugative and stereoelectronic effects by examining the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO, typically an antibonding orbital (σ* or π*). youtube.com The stabilization energy (E(2)) associated with these interactions provides a measure of their strength. For this compound, NBO analysis could be used to investigate interactions such as the delocalization of lone pair electrons from the oxygen atoms into adjacent antibonding orbitals, which can significantly impact the molecule's geometry, stability, and reactivity. The analysis also provides natural atomic charges and the hybridization of orbitals, offering a detailed electronic description of the molecule. youtube.com

| Analysis Method | Primary Output | Information Gained |

|---|---|---|

| Atoms In Molecules (AIM) | Topological analysis of electron density (ρ), properties at Bond Critical Points (BCPs) | Nature of chemical bonds (covalent, ionic, etc.), definition of atomic basins, characterization of non-covalent interactions. ias.ac.in |

| Natural Bond Orbital (NBO) | Localized Lewis-like bonding orbitals, donor-acceptor interaction energies (E(2)) | Hybridization, atomic charges, strength of hyperconjugative and stereoelectronic effects, deviations from the ideal Lewis structure. wisc.eduresearchgate.net |

Applications of S Chroman 2 Carbaldehyde in Complex Chiral Molecule Synthesis

(S)-Chroman-2-carbaldehyde as a Versatile Chiral Synthon

This compound serves as a valuable chiral synthon, a term used to describe a molecular fragment that can be readily incorporated into a synthetic scheme to introduce a specific structural and stereochemical element. The utility of this aldehyde stems from its ability to participate in a wide range of carbon-carbon bond-forming reactions, enabling the construction of more complex chiral molecules.

The aldehyde group is highly reactive and can be transformed into various other functional groups or used to build new ring systems. For instance, it can undergo nucleophilic addition, Wittig-type reactions, and aldol (B89426) condensations, among other transformations. These reactions allow for the elongation of carbon chains and the introduction of diverse substituents at the C-2 position, all while preserving the (S)-stereochemistry of the chromane (B1220400) core. The chromane moiety itself is a core component of many biologically active compounds, making this compound a sought-after starting material for asymmetric synthesis. nih.gov

The versatility of synthons like this compound is crucial for the efficient construction of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological effects.

Table 1: Examples of Reactions Utilizing Chroman-based Aldehydes

| Reactant | Reaction Type | Product Type | Significance |

| 2-Hydroxy cinnamaldehyde | Iminium-catalyzed oxa-Michael-initiated cascade | Polysubstituted chromane derivatives | Construction of complex chromane structures with good results. nih.gov |

| 4-Chlorochromene-3-carbaldehydes | Wittig Reaction | 3-styryl moiety bearing derivatives | Synthesis of interesting derivatives for biological evaluation. nih.gov |

| Alkynyl aldehydes | Cyclization with hydrazines | Substituted pyrazoles | Formation of nitrogen-containing heterocycles. nih.gov |

Precursor Role in the Synthesis of Enantiopure Heterocyclic Compounds

The aldehyde functionality of this compound is a gateway to the synthesis of a diverse range of enantiopure heterocyclic compounds. Organocatalytic cascade reactions, in particular, have proven to be powerful synthetic tools for transforming simple starting materials like chroman derivatives into complex polyheterocyclic structures with multiple, well-defined stereocenters. nih.gov

A notable application involves the reaction of 2-hydroxy cinnamaldehydes (precursors to or derivatives of chroman carbaldehydes) with electron-deficient 1-aza-1,3-butadienes. nih.gov In these asymmetric organocatalytic cascade reactions, the chromane precursor acts as a key building block. For example, an iminium-catalyzed enantioselective oxa-Michael-initiated cascade reaction allows for the synthesis of highly functionalized chromane derivatives. nih.gov Such strategies enable the construction of complex polyheterocyclic compounds bearing the chiral chromane fragment in a stereocontrolled manner. nih.gov The resulting products, which feature fused or spiro-linked heterocyclic rings, are of significant interest due to their potential biological activities.

The ability to use this compound in these multi-step, one-pot reactions highlights its importance as a precursor. It allows chemists to rapidly build molecular complexity and generate libraries of novel, enantiopure heterocyclic compounds for drug discovery and development.

Table 2: Synthesis of Chiral Polyheterocycles from Chromane Precursors

| Chromane Precursor | Co-reactant | Catalyst/Method | Resulting Heterocycle | Stereoselectivity |

| 2-Hydroxy cinnamaldehyde | 1-Aza-1,3-butadiene | Asymmetric Organocatalysis | Chromane-containing polyheterocycle | High stereocontrol nih.gov |

| 2-Hydroxy cinnamaldehyde | Nitroolefins | Iminium-catalyzed cascade | Polysubstituted chromane | Good results nih.gov |

| 2-Hydroxy cinnamaldehyde | Methyleneindolinones | Iminium-catalyzed cascade | Polysubstituted chromane | Good results nih.gov |

Strategic Use in the Construction of Bioactive Chemical Scaffolds

The chromane scaffold is a fundamental component of numerous bioactive molecules. researchgate.net Consequently, this compound is a strategically important starting material for the total synthesis of natural products and the development of new therapeutic agents. The chroman-4-one (chromanone) structure, closely related to chromane, is a key building block in medicinal chemistry for designing novel lead compounds. nih.gov

The synthesis of molecules with potential therapeutic applications often relies on the incorporation of the chiral chromane unit. For instance, chromane derivatives are found in compounds with antidiabetic, cytotoxic, antifungal, anti-HIV, antibacterial, and antitumor properties. nih.gov The synthesis of chromanone A, a fungal metabolite, and related compounds has been reported, with some synthetic precursors like 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde showing significant antifungal activity against Candida albicans. rsc.orgresearchgate.net

Furthermore, functionalized chroman-4-ones have been developed as selective inhibitors of the Sirt2 enzyme, which has implications for cancer research. gu.se The ability to synthesize these complex bioactive scaffolds often begins with simpler, chiral building blocks like this compound, demonstrating its strategic importance in medicinal chemistry and drug discovery.

Table 3: Bioactive Scaffolds Derived from or Containing the Chromane Core

| Compound/Scaffold Class | Biological Activity | Example/Target |

| Chromanone Analogs | Antifungal | Chromanone A derivatives against Candida albicans rsc.orgresearchgate.net |

| 2-Substituted Chromanes | Antidiabetic | Englitazone mdpi.com |

| Chromane Derivatives | Sirt2 Inhibition | Potential anticancer agents gu.se |

| Polycyclic Chromanes | General Bioactivity | Core of various natural products nih.govresearchgate.net |

| Chromene Derivatives | Cytotoxic, Antibacterial | Isolated from brown alga Homoeostrichus formosana nih.gov |

Future Perspectives and Emerging Research Directions

Development of Next-Generation Enantioselective Synthesis Strategies for Chroman Aldehydes

The synthesis of enantiomerically pure chromans is a cornerstone of organic chemistry. researchgate.net While classical methods exist, the focus is shifting towards more efficient, atom-economical, and sustainable strategies. Future developments are centered on the refinement of catalytic asymmetric reactions that can construct the chiral chroman skeleton with high precision.

Transition metal catalysis remains a powerful tool, with ongoing research into novel ligand designs for metals such as nickel, rhodium, palladium, and iridium to achieve higher yields and enantioselectivities. chemrxiv.org For instance, nickel-catalyzed asymmetric reductive cyclization of aryl-chained alkynones using P-chiral monophosphine ligands has emerged as a practical method for creating chroman derivatives with chiral quaternary carbon stereocenters. chemrxiv.org Similarly, chiral-at-metal rhodium complexes are being explored for asymmetric [4+2] cyclization reactions to build chroman skeletons bearing multiple contiguous stereocenters. rsc.org Another promising avenue is the use of cobalt-metalloradical systems, which can activate substrates under mild conditions for effective radical bicyclization, delivering complex cyclopropane-fused tricyclic chromanes with excellent stereocontrol. nih.gov

Organocatalysis, a metal-free alternative, continues to gain traction. Bifunctional catalysts, such as those based on squaramide, have successfully facilitated domino reactions to produce chiral chromans with outstanding enantioselectivities (up to 99% ee) and diastereoselectivities. researchgate.net The development of novel chiral Brønsted acids and cinchona alkaloids is also an active area of investigation, aiming to overcome limitations related to catalyst loading and substrate scope. chemrxiv.org

| Catalytic System | Reaction Type | Key Advantages | Reported Stereoselectivity |

| Nickel/(R)-AntPhos | Asymmetric Reductive Cyclization | Broad substrate scope, high yields | Up to 95.5:4.5 er |

| Chiral Rhodium Complex | Asymmetric [4+2] Cyclization | Constructs three contiguous stereocenters | >20:1 dr, >99% ee |

| Cobalt/Chiral Porphyrin | Asymmetric Radical Bicyclization | Mild conditions, constructs fused rings | Excellent dr and ee |

| Squaramide Catalyst | Domino Oxa-Michael-Nitro-Michael | Metal-free, high efficiency | Up to 20:1 dr, up to 99% ee |

Table comparing emerging enantioselective synthesis strategies for chiral chromans. chemrxiv.orgresearchgate.netrsc.orgnih.gov

Integration of Artificial Intelligence and Machine Learning in Chiral Reaction Design

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how chiral reactions are designed and optimized. researchgate.net Machine learning (ML) algorithms can analyze vast datasets from chemical literature and internal experiments to predict reaction outcomes, suggest optimal conditions, and even propose novel synthetic routes. researchgate.netnih.gov

For the synthesis of (S)-Chroman-2-carbaldehyde and its derivatives, AI can be employed in several key areas:

Catalyst Design: ML models can identify structure-activity relationships in chiral catalysts, accelerating the discovery of new ligands or organocatalysts with enhanced selectivity for chroman synthesis. researchgate.net Computational enzyme design strategies can also be used to create biocatalysts tailored for specific enantioselective transformations. nih.gov

Reaction Optimization: AI-driven platforms, particularly those using active learning frameworks, can autonomously explore reaction parameters (e.g., solvent, temperature, catalyst loading) to rapidly identify optimal conditions for yield and enantioselectivity. nih.govarxiv.org This reduces the number of experiments required, saving time and resources.

Synthesis Planning: Computer-aided synthesis planning (CASP) tools are becoming increasingly sophisticated. nih.gov An AI model, such as ChemCrow, can be tasked with designing a complete synthesis for a complex chroman target, integrating data from multiple chemistry tools to propose a viable and efficient pathway. sciencedaily.com

These computational approaches promise to move beyond laborious trial-and-error workflows, enabling a more data-driven and predictive approach to developing the complex, multi-step syntheses required for chiral molecules. arxiv.org

Exploration of Novel Reactivity Profiles and Transformation Pathways

While the synthesis of the chroman core is critical, future research will also heavily focus on exploring the novel reactivity of the aldehyde functional group at the C2 position. This aldehyde serves as a versatile synthetic handle for accessing a diverse range of highly functionalized chroman derivatives.

Emerging research directions include:

Cascade Reactions: Designing one-pot reactions that utilize the aldehyde in a sequence of transformations. For example, an initial conjugate addition to a 2H-chromene-3-carbaldehyde can be followed by further intramolecular cyclizations or functionalizations, providing rapid access to complex polycyclic systems. researchgate.net

Photocatalytic Formylation and Derivatization: Visible-light-induced reactions offer mild and sustainable conditions for chemical transformations. rsc.org New photocatalytic methods could be developed to introduce the formyl group or to use the existing aldehyde in radical-based C-C bond-forming reactions, expanding the toolkit for chroman diversification.

Decarboxylative Couplings: The reaction of pyridylacetic acid with chromone-3-carboxylic acids under Brønsted base catalysis has been shown to produce 2-(pyridylmethyl)chroman-4-ones through a doubly decarboxylative process. mdpi.com Applying similar logic to chroman-2-carbaldehyde (B2395723) precursors could unlock new pathways for C-C bond formation at the C2 position.

The systematic exploration of these pathways will enable the construction of diverse chemical libraries based on the (S)-chroman scaffold, which are invaluable for screening in drug discovery and materials science programs. rsc.org

| Transformation Type | Reagents/Conditions | Potential Product Class |

| Organocatalytic Cascade | Nitroalkanes, Prolinol ether catalyst | Highly functionalized chroman derivatives |

| Photocatalytic C-H Functionalization | Visible light, photocatalyst, coupling partner | C2-alkylated or arylated chromans |

| Decarboxylative Michael Addition | Carboxylic acids, Brønsted base | C2-substituted chromanones |

| Condensation Reactions | 2-Hydroxyacetophenones, base, microwave | 2-Alkyl-substituted chromanones |

Table illustrating potential transformation pathways for chroman aldehydes. researchgate.netrsc.orgmdpi.comnih.gov

Advances in Spectroscopic and Structural Characterization Techniques for Chiral Chromans

The unambiguous determination of the three-dimensional structure, including the absolute configuration of stereocenters, is paramount in chiral chemistry. nih.gov Advances in analytical techniques are providing ever more powerful tools for the structural elucidation of chiral chromans.

Advanced NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for chiral recognition. nih.gov The use of chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents allows for the discrimination of enantiomers, which appear as distinct signals in the NMR spectrum, enabling the accurate determination of enantiomeric excess. nih.govwikipedia.org Multinuclear NMR (¹⁹F, ³¹P, ¹³C) is increasingly used to enhance resolution and sensitivity. nih.gov Furthermore, two-dimensional NMR techniques like NOESY are crucial for determining the relative stereochemistry and conformational preferences of complex, polysubstituted chromane (B1220400) rings. researchgate.net

X-Ray Crystallography: Single-crystal X-ray crystallography remains the gold standard for determining the absolute configuration and detailed molecular structure of a chiral compound. nih.govwikipedia.org It provides an unambiguous 3D picture of the molecule, confirming the spatial arrangement of atoms and the stereochemistry at each chiral center. nih.govresearchgate.net Though obtaining suitable crystals can be a bottleneck, advancements in high-throughput crystallization and detector technology are making the technique more accessible. nih.gov

Chiroptical Spectroscopy: Techniques like Raman Optical Activity (ROA) are emerging as powerful methods for probing molecular chirality in solution. rsc.org ROA measures the small difference in the intensity of Raman scattering from a chiral molecule using right- and left-circularly polarized light. By comparing experimental ROA spectra with those predicted by quantum-chemical calculations, the absolute configuration of chiral molecules, including complex chromans, can be reliably determined. rsc.org

| Technique | Information Provided | Key Advantage for Chiral Chromans |

| Advanced NMR | Enantiomeric excess, relative stereochemistry, conformation | Non-destructive analysis in solution; applicable to mixtures |

| X-Ray Crystallography | Absolute configuration, 3D molecular structure | Unambiguous and definitive structural determination |

| Raman Optical Activity (ROA) | Absolute configuration in solution | Provides detailed structural information for molecules that are difficult to crystallize |

Table summarizing advanced characterization techniques for chiral chromans. nih.govnih.govresearchgate.netrsc.org

Q & A

How can researchers optimize the enantioselective synthesis of (S)-Chroman-2-carbaldehyde to achieve high optical purity?

Methodological Answer:

Optimization requires a systematic approach:

- Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived catalysts) under varying conditions (temperature, solvent polarity) to assess enantiomeric excess (ee) via chiral HPLC or polarimetry .

- Reaction Parameters : Use Design of Experiments (DOE) to evaluate interactions between variables like catalyst loading, reaction time, and solvent effects .

- Analytical Validation : Confirm stereochemical purity using NMR with chiral shift reagents or X-ray crystallography for absolute configuration determination .

What experimental designs are recommended to assess the stability of this compound under diverse pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to extreme conditions (e.g., pH 2–12, 40–60°C) and monitor degradation kinetics via UV-Vis spectroscopy or LC-MS .

- Control Variables : Include inert atmosphere controls to isolate oxidative degradation pathways. Use stability-indicating assays (e.g., HPLC with diode-array detection) to distinguish degradation products .

- Data Interpretation : Apply Arrhenius equations to predict shelf life under standard storage conditions .

How should researchers reconcile contradictory data on the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

- Systematic Review : Conduct a meta-analysis of existing studies to identify methodological divergences (e.g., solvent choice, nucleophile strength) that may explain discrepancies .

- Replication Studies : Reproduce key experiments while standardizing variables (e.g., moisture levels, catalyst purity) to isolate confounding factors .

- Statistical Analysis : Use multivariate regression to assess the influence of experimental parameters on reaction outcomes .

What advanced strategies validate the stereochemical integrity of this compound during derivatization?

Methodological Answer:

- Dynamic NMR Spectroscopy : Monitor conformational changes in real-time to detect epimerization or racemization during functionalization .

- Chiroptical Techniques : Employ circular dichroism (CD) to track stereochemical retention post-derivatization .

- Crystallographic Analysis : Compare X-ray structures of intermediates to confirm retention of the (S)-configuration .

What methodologies elucidate the role of this compound as a chiral building block in asymmetric catalysis?

Methodological Answer:

- Mechanistic Probes : Use kinetic isotope effects (KIEs) or Hammett plots to identify rate-determining steps in catalytic cycles .

- In Situ Spectroscopy : Monitor reaction intermediates via FTIR or Raman spectroscopy to map catalytic pathways .

- Cross-Coupling Studies : Compare enantioselectivity in diverse reactions (e.g., aldol additions vs. Michael reactions) to evaluate substrate generality .

How can researchers address reproducibility challenges in synthesizing this compound derivatives?

Methodological Answer:

- Protocol Standardization : Document detailed synthetic procedures, including purification methods (e.g., column chromatography gradients) and moisture-sensitive steps .

- Collaborative Validation : Share samples with independent labs for cross-verification of spectral data (NMR, MS) and ee values .

- Open Data Practices : Deposit raw analytical data in public repositories (e.g., Zenodo) to enhance transparency .

What advanced techniques characterize the electronic effects of substituents on this compound’s reactivity?

Methodological Answer:

- Electron Density Mapping : Use X-ray crystallography with multipole refinement to visualize electron distribution in the aldehyde moiety .

- Spectroscopic Probes : Employ NMR chemical shifts and IR carbonyl stretching frequencies to quantify electronic perturbations .

- Computational Modeling : Compare frontier molecular orbitals (HOMO/LUMO) of substituted derivatives to predict regioselectivity .

How should researchers design dose-response studies for this compound in pharmacological assays?

Methodological Answer:

- Nonlinear Regression Models : Fit dose-response curves using Hill equations to determine EC values and cooperativity effects .

- Control for Chirality : Include the (R)-enantiomer as a negative control to isolate stereospecific bioactivity .

- Toxicity Screening : Pair efficacy assays with cytotoxicity tests (e.g., MTT assays) to establish therapeutic indices .

What strategies resolve spectral overlap in the characterization of this compound mixtures?

Methodological Answer:

- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and assign coupling pathways .

- Chromatographic Deconvolution : Optimize HPLC gradients with chiral stationary phases to separate diastereomers or impurities .

- Multivariate Analysis : Apply principal component analysis (PCA) to NMR or MS datasets to identify contaminant signatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.